2-(Octylamino)ethane-1-sulfonic acid
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Overview
Description
2-(Octylamino)ethanesulfonic acid: is a chemical compound that belongs to the class of organosulfonic acids It is characterized by the presence of an octylamino group attached to an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(octylamino)ethanesulfonic acid typically involves the reaction of octylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octylamine} + \text{Ethanesulfonic acid} \rightarrow \text{2-(Octylamino)ethanesulfonic acid} ]
Industrial Production Methods: Industrial production of 2-(octylamino)ethanesulfonic acid involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Octylamino)ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired product.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
2-(Octylamino)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(octylamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, influencing the reaction kinetics and product formation. In biological systems, it may interact with enzymes or other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
Ethanesulfonic acid: A simpler analog without the octylamino group.
2-(N-morpholino)ethanesulfonic acid: Contains a morpholino group instead of an octylamino group.
Uniqueness: 2-(Octylamino)ethanesulfonic acid is unique due to the presence of the octylamino group, which imparts distinct chemical properties and potential applications compared to its analogs. The octylamino group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
61947-90-8 |
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Molecular Formula |
C10H23NO3S |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-(octylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-11-9-10-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
XAOQXCKCGLMEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCS(=O)(=O)O |
Origin of Product |
United States |
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